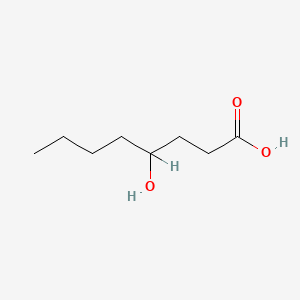![molecular formula C16H14N2O5 B3057303 4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate CAS No. 79030-44-7](/img/structure/B3057303.png)
4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate
Overview
Description
Synthesis Analysis
The synthetic route for this compound involves the acetylation of the hydroxyl group on the phenyl ring. Detailed synthetic procedures and reaction conditions can be found in relevant literature .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including hydrolysis, nucleophilic substitution, and oxidative processes. Investigating its reactivity with different reagents and conditions is essential for understanding its behavior .
Physical and Chemical Properties Analysis
Scientific Research Applications
Electronic Effects in Phenylazoxy Groups
Research by Byrne et al. (1988) focused on the electronic effects of phenylazoxy groups, including phenyl-ONN-azoxy and phenyl-NNO-azoxy, which are relevant to compounds like 4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate. They measured the pKa values of phenylazoxybenzoic acids and evaluated the σp+ value for phenyl-ONN-azoxy from solvolysis and bromination rates. This research highlights the electronic properties of azoxy groups in such compounds (Byrne et al., 1988).
Structural Analysis of Acetoxy Group Orientation
Trujillo-Ferrara et al. (2004) conducted a study on the orientation of the acetoxy group in related compounds. Their findings on exo-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)phenyl acetate, which shares structural similarities with this compound, showed significant variations in the acetoxy group's orientation. These insights are crucial for understanding the molecular geometry of similar compounds (Trujillo-Ferrara et al., 2004).
Thermal Stability in Phenylene Systems
Takenaka et al. (1990) explored the thermal properties of phenylene systems with ester linkages, relevant to understanding the behavior of this compound under varying thermal conditions. This study provides insights into how different substituents and ester linkages can influence the smectic properties and thermal stability of such compounds (Takenaka et al., 1990).
Electrolyte Additive Performance Improvement
Li et al. (2014) investigated the performance of phenyl acetate as an electrolyte additive for lithium-ion batteries. Although not directly related to this compound, this research provides context on the potential applications of phenyl acetate derivatives in enhancing the performance of lithium-ion batteries (Li et al., 2014).
Conformational Analysis of Phenyl Acetates
Bredikhin et al. (1989) conducted a study on the conformation of para-substituted phenyl acetates, which is relevant for understanding the molecular structure and behavior of similar compounds like this compound. Their findings contribute to the knowledge of how substituents affect the molecule's geometry and properties (Bredikhin et al., 1989).
Future Directions
Properties
IUPAC Name |
(4-acetyloxyphenyl)-(4-acetyloxyphenyl)imino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-11(19)22-15-7-3-13(4-8-15)17-18(21)14-5-9-16(10-6-14)23-12(2)20/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUCTUAYXRJCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC(=O)C)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294413 | |
| Record name | 4-{(z)-[4-(acetyloxy)phenyl]-nno-azoxy}phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79030-44-7 | |
| Record name | NSC96516 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-{(z)-[4-(acetyloxy)phenyl]-nno-azoxy}phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester](/img/structure/B3057231.png)







